molecular formula C12H7Br3O2 B13859948 2,4-Dihydroxy-3,5,5-bromobiphenyl

2,4-Dihydroxy-3,5,5-bromobiphenyl

Cat. No.: B13859948
M. Wt: 422.89 g/mol
InChI Key: YESCGLKAXGFTBH-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-3,5,5-bromobiphenyl is a chemical compound with the molecular formula C12H7Br3O2 and a molecular weight of 422.89. It is a useful building block and reactant in various chemical syntheses. This compound is characterized by the presence of two hydroxyl groups and three bromine atoms attached to a biphenyl structure, making it a versatile intermediate in organic chemistry.

Preparation Methods

The synthesis of 2,4-Dihydroxy-3,5,5-bromobiphenyl typically involves the bromination of biphenyl derivatives. One common method involves the reaction of p-bromoaniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reacted with benzene under alkaline conditions to produce p-bromobiphenyl . This intermediate can be further brominated and hydroxylated to yield this compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

2,4-Dihydroxy-3,5,5-bromobiphenyl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form less substituted biphenyl derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.

Common reagents used in these reactions include bromine, sodium hydroxide, and various organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dihydroxy-3,5,5-bromobiphenyl is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-3,5,5-bromobiphenyl involves its interaction with molecular targets through its hydroxyl and bromine groups. These functional groups can participate in hydrogen bonding, electrophilic substitution, and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,4-Dihydroxy-3,5,5-bromobiphenyl can be compared with other similar compounds such as:

    2,5-Dihydroxy-3-undecyl-1,4-benzoquinone: Known for its biological activity and used in medicinal chemistry.

    Chalcones: Flavonoid-type compounds with similar hydroxyl and aromatic structures, used in various bioactive applications.

Properties

Molecular Formula

C12H7Br3O2

Molecular Weight

422.89 g/mol

IUPAC Name

2,4-dibromo-6-(3-bromo-4-hydroxyphenyl)phenol

InChI

InChI=1S/C12H7Br3O2/c13-7-4-8(12(17)10(15)5-7)6-1-2-11(16)9(14)3-6/h1-5,16-17H

InChI Key

YESCGLKAXGFTBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=CC(=C2)Br)Br)O)Br)O

Origin of Product

United States

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